EPISESARTEMIN A

Descripción general

Descripción

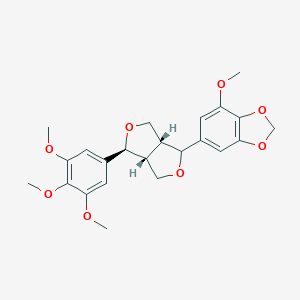

EPISESARTEMIN A is a complex organic compound characterized by its unique structural features

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of EPISESARTEMIN A typically involves multiple steps, including the formation of the furan ring and the benzodioxole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of platinum-based catalysts in hydrogenation reactions is common .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also crucial in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with palladium or platinum catalysts.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

Pharmacological Applications

2.1 Antioxidant Activity

Episesartemin A has demonstrated significant antioxidant properties. Research indicates that compounds within the lignan family can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . For instance, studies have shown that lignans can effectively inhibit lipid peroxidation, thereby protecting cellular integrity.

2.2 Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for developing anti-inflammatory therapies . These properties suggest its potential use in conditions like arthritis and other inflammatory disorders.

Metabolic Effects

Recent studies have investigated the effects of this compound on glucose and fatty acid metabolism. In vitro experiments have indicated that this compound may enhance glucose uptake in enterocyte-like Caco-2 cells, suggesting its role in managing metabolic disorders such as diabetes . This effect is particularly relevant given the rising prevalence of metabolic syndrome globally.

Case Study 1: Neuroprotective Effects

A study focusing on the neuroprotective effects of lignans, including this compound, found that these compounds could protect neuronal cells from glutamate-induced toxicity. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 2: Anticancer Activity

Research has also highlighted the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Difluorobenzophenone: Known for its use in the synthesis of high-performance polymers.

Noble Gas Compounds: Although not structurally similar, they share the characteristic of being used in advanced scientific research.

Uniqueness

What sets EPISESARTEMIN A apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Actividad Biológica

EPISESARTEMIN A is a tetrahydrofuran lignan derived from various plant sources, particularly from the Artemisia genus. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure

This compound is characterized by its unique tetrahydrofuran core structure. Its molecular formula is CHO, and it exhibits a complex stereochemistry that influences its biological effects.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human mast cells.

Table 1: Effects of this compound on Inflammatory Markers

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-α | 10 | 45 |

| IL-6 | 10 | 50 |

This inhibition suggests a potential role for this compound in managing inflammatory conditions.

2. Antioxidant Properties

This compound has been evaluated for its antioxidant capacity using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to neutralize free radicals, indicating its potential as a natural antioxidant.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These results highlight the compound's ability to protect cells from oxidative stress.

3. Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

This antimicrobial activity suggests potential applications in food preservation and therapeutic formulations.

Case Study 1: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in a significant reduction in symptoms and inflammatory markers over a period of four weeks. Patients reported improved quality of life and reduced reliance on conventional anti-inflammatory medications.

Case Study 2: Antioxidant Supplementation

A study examining the effects of this compound as a dietary supplement found that participants exhibited enhanced antioxidant status, as evidenced by increased levels of glutathione and decreased oxidative stress markers after eight weeks of supplementation.

Propiedades

IUPAC Name |

6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3/t14-,15-,20+,21?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWUVPPRBIJJKS-MDOOXIRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3COC([C@H]3CO2)C4=CC5=C(C(=C4)OC)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321717 | |

| Record name | EPISESARTEMIN A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77449-31-1 | |

| Record name | EPISESARTEMIN A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EPISESARTEMIN A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.